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Compound of Interest

Compound Name: 4-Azaspiro[2.4]heptan-5-one

Cat. No.: B1278645

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 4-Azaspiro[2.4]heptan-5-one. This spirocyclic lactam serves as a valuable
building block in medicinal chemistry, forming the core of various biologically active
compounds. This document consolidates available data to facilitate its application in research
and drug development.

Molecular Structure and Properties

4-Azaspiro[2.4]heptan-5-one is a bicyclic organic compound featuring a cyclopropane ring
spiro-fused to a pyrrolidinone ring. The fusion at the carbon atom adjacent to the carbonyl
group and the nitrogen atom imparts significant conformational rigidity to the molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Azaspiro[2.4]heptan-5-one is
presented in Table 1. This data is compiled from various chemical databases and supplier
information.
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Property Value Source(s)

~INVALID-LINK--[1], --

Molecular Formula CeHaNO
INVALID-LINK--[2]
_ --INVALID-LINK--[1], --
Molecular Weight 111.14 g/mol
INVALID-LINK--[3]
CAS Number 308266-51-5 --INVALID-LINK--[3]
_ --INVALID-LINK--[2], --
Appearance Solid / Powder
INVALID-LINK--[3]
InChi INChl=1S/C6HINO/c8-5-1-2- --INVALID-LINK--[4], --
n
6(7-5)3-4-6/h1-4H2,(H,7,8) INVALID-LINK--[3]
SMILES C1CC2(CC2)NC1=0 --INVALID-LINK--[4]

Structural Visualization

The 2D and 3D structures of 4-Azaspiro[2.4]heptan-5-one are crucial for understanding its
steric and electronic properties.

Molecular structure of 4-Azaspiro[2.4]heptan-5-one.

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Azaspiro[2.4]heptan-5-one is not readily
available in the public domain. However, predicted data and characteristic spectral features for
similar structures can provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data for various adducts of 4-Azaspiro[2.4]heptan-5-one is
available and summarized in Table 2.
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Adduct Predicted m/z
[M+H]* 112.07569
[M+Na]* 134.05763
[M-H]~ 110.06113
[M+NHa]* 129.10223
[M+K]* 150.03157
[M]* 111.06786
[M]- 111.06896

Data sourced from PubChemLite and is

computationally predicted.[4]

NMR Spectroscopy

Experimental NMR data for 4-Azaspiro[2.4]heptan-5-one is not available. Predicted chemical
shifts based on its structure are provided in Table 3. These predictions are based on standard
chemical shift libraries and computational models.

Table 3: Predicted tH and 13C NMR Chemical Shifts

Atom Predicted *H Shift (ppm) Predicted **C Shift (ppm)
C=0 - ~175

CH: (pyrrolidinone) ~2.3-26 ~35

CHz (pyrrolidinone) ~3.2-3.5 ~45

CHz (cyclopropane) ~0.7-1.2 ~15

Spiro C - ~40

NH ~7.0-8.0

Note: These are estimated values and may differ from experimental results.
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Infrared (IR) Spectroscopy

An experimental IR spectrum for 4-Azaspiro[2.4]heptan-5-one is not publicly available.
However, the expected characteristic absorption bands based on its functional groups are
listed in Table 4.

Characteristic Absorption

Functional Group Bond

(cm™)
Amide N-H stretch 3200-3400 (broad)
Amide C=0 stretch 1650-1690 (strong)
Alkane C-H stretch 2850-3000
Cyclopropane C-H stretch ~3050

Synthesis of 4-Azaspiro[2.4]heptan-5-one

A detailed experimental protocol for the direct synthesis of 4-Azaspiro[2.4]heptan-5-one is not
explicitly documented in readily accessible literature. However, a plausible synthetic route can
be devised based on established methods for the synthesis of related spirocyclic lactams and
pyrrolidinones. One such potential pathway involves the reaction of a donor-acceptor
cyclopropane with an amine.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol based on similar syntheses.[5][6]

Reaction: Ring-opening of a suitable cyclopropane precursor with ammonia followed by
intramolecular cyclization.

Materials:
o Diethyl 1,1-cyclopropanedicarboxylate
o Ammonia (in a suitable solvent, e.g., methanol)

o Lewis acid catalyst (e.g., Sc(OTf)3)
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» Anhydrous solvent (e.g., Dichloromethane)
e Sodium hydride (NaH)
Procedure:

e Ring Opening and Amidation: To a solution of diethyl 1,1-cyclopropanedicarboxylate in
anhydrous dichloromethane, add a Lewis acid catalyst.

o Slowly introduce a solution of ammonia in methanol at room temperature and stir for 24-48
hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

» Extract the aqueous layer with dichloromethane.

« Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the intermediate y-amino ester.

 Intramolecular Cyclization: Dissolve the crude y-amino ester in anhydrous tetrahydrofuran
(THF).

e Cool the solution to 0 °C and add sodium hydride portion-wise.

 Allow the reaction to warm to room temperature and stir for 12-24 hours.
e Monitor the reaction by TLC.

o Carefully quench the reaction with water.

o Extract the product with ethyl acetate.

e Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.
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 Purify the crude product by column chromatography on silica gel to obtain 4-
Azaspiro[2.4]heptan-5-one.

Click to download full resolution via product page

Proposed synthesis workflow for 4-Azaspiro[2.4]heptan-5-one.

Biological Activity and Applications

While 4-Azaspiro[2.4]heptan-5-one itself is primarily a synthetic building block, its derivatives
have shown significant biological activities and are of interest in drug discovery.

Role in Drug Development

The rigid spirocyclic scaffold of 4-Azaspiro[2.4]heptan-5-one is utilized to create
conformationally constrained analogs of bioactive molecules. This can lead to improved binding
affinity, selectivity, and pharmacokinetic properties.

o Hepatitis C Virus (HCV) NS5A Inhibitors: Derivatives of 5-azaspiro[2.4]heptane-6-carboxylic
acid, which can be synthesized from precursors related to 4-azaspiro[2.4]heptan-5-one, are
key intermediates in the synthesis of potent HCV NS5A inhibitors like ledipasvir.[5]

» Orexin Receptor Antagonists: The 5-azaspiro[2.4]heptane core has been identified as a
novel scaffold for potent dual orexin 1 and orexin 2 receptor antagonists, which have
potential applications in the treatment of sleep disorders.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.benchchem.com/product/b1278645?utm_src=pdf-body-img
https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.mdpi.com/1420-3049/25/23/5644
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e Quinolone Antibacterial Agents: The (S)-7-amino-5-azaspiro[2.4]heptane moiety, a derivative
of this core structure, is a component of certain quinolone antibacterial agents.[7]

e Protein Tyrosine Kinase (PTK) Inhibitors: Certain complex derivatives incorporating the 5-
azaspiro[2.4]heptan-7-ol structure have been investigated as inhibitors of various protein
tyrosine kinases, which are targets in cancer therapy.[8]

Signaling Pathways

The direct interaction of 4-Azaspiro[2.4]heptan-5-one with specific signaling pathways has not
been reported. The biological effects observed are associated with more complex molecules
that incorporate this spirocyclic core. The signaling pathways targeted depend on the specific
substituents and overall structure of the derivative.

4-Azaspiro[2.4]heptan-5-one
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Logical relationship of the core scaffold to its biologically active derivatives.

Conclusion
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4-Azaspiro[2.4]heptan-5-one is a structurally significant molecule with considerable potential
in medicinal chemistry. While comprehensive experimental data on the core molecule is limited,
its utility as a scaffold for the development of potent and selective therapeutic agents is well-
established. This guide provides a foundational understanding of its properties and synthesis to
aid researchers in its application for the design and discovery of novel pharmaceuticals. Further
experimental characterization of this core molecule would be beneficial to the scientific
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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